Caparratriene

Description

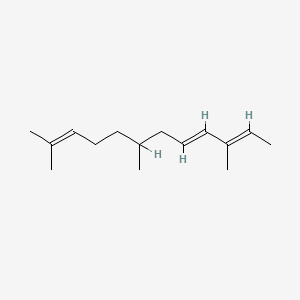

Structure

3D Structure

Properties

Molecular Formula |

C15H26 |

|---|---|

Molecular Weight |

206.37 g/mol |

IUPAC Name |

(2E,4E)-3,7,11-trimethyldodeca-2,4,10-triene |

InChI |

InChI=1S/C15H26/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,8-10,15H,7,11-12H2,1-5H3/b10-8+,14-6+ |

InChI Key |

GIBJEWOSWWYJSK-CKGOAGCQSA-N |

SMILES |

CC=C(C)C=CCC(C)CCC=C(C)C |

Isomeric SMILES |

C/C=C(\C)/C=C/CC(C)CCC=C(C)C |

Canonical SMILES |

CC=C(C)C=CCC(C)CCC=C(C)C |

Synonyms |

3,7,11-trimethyl-2,4,10-dodecatriene caparratriene |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Caparratriene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caparratriene is a naturally occurring sesquiterpene hydrocarbon first isolated from the oil of Ocotea caparrapi. Its chemical structure has been elucidated as (2E,4E,7R)-3,7,11-trimethyldodeca-2,4,10-triene. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its spectroscopic and physicochemical properties. Detailed experimental protocols for its isolation from its natural source and a conceptual total synthesis are presented. Furthermore, this guide explores its known biological activity, particularly its growth inhibitory effects on leukemia cells, and discusses the potential mechanisms of action.

Chemical Structure and Properties

This compound is a C15 hydrocarbon belonging to the farnesane class of sesquiterpenes.[1] Its systematic IUPAC name is (2E,4E,7R)-3,7,11-trimethyldodeca-2,4,10-triene.[2] The molecule possesses two stereogenic centers, with the double bonds at positions 2 and 4 in the E configuration and a chiral center at position 7 with an R configuration.

Molecular Formula: C₁₅H₂₆[2]

Molecular Weight: 206.37 g/mol [2]

Chemical Structure:

A simplified 2D representation of this compound.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 206.37 g/mol | [2] |

| XLogP3 | 6.1 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 0 | [2] |

| Rotatable Bond Count | 6 | [2] |

| Exact Mass | 206.203451 g/mol | [2] |

| Monoisotopic Mass | 206.203451 g/mol | [2] |

| Topological Polar Surface Area | 0 Ų | [2] |

| Heavy Atom Count | 15 | [2] |

Spectroscopic Data

The structure of this compound was determined through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[3]

Table of Spectroscopic Data:

| Technique | Data | Reference |

| ¹H NMR | Specific chemical shifts and coupling constants are detailed in the original literature. | [3] |

| ¹³C NMR | Specific chemical shifts are detailed in the original literature. | [3] |

| IR (Infrared) | Key absorptions indicating hydrocarbon functional groups. | [3] |

| MS (Mass Spec.) | Molecular ion peak and fragmentation pattern confirming the molecular weight and structure. | [3] |

Experimental Protocols

Isolation of this compound from Ocotea caparrapi

This compound was first isolated from the essential oil of Ocotea caparrapi.[3] The following is a generalized protocol based on common methods for the isolation of sesquiterpenes from essential oils.

Experimental Workflow for Isolation:

Caption: Workflow for the isolation and purification of this compound.

Detailed Methodology:

-

Extraction: The essential oil is obtained from the plant material of Ocotea caparrapi through steam distillation.

-

Fractionation: The crude essential oil is subjected to column chromatography on silica gel. Elution is typically performed with a non-polar solvent such as hexane, with a gradually increasing polarity gradient if necessary.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and MS.

Total Synthesis of (7R)-Caparratriene

The total synthesis of (7R)-Caparratriene has been reported, confirming its absolute stereochemistry. A common synthetic route starts from the readily available chiral precursor, (R)-(+)-citronellal. The following is a conceptual outline of a plausible synthetic pathway.

Conceptual Synthetic Pathway:

Caption: A conceptual pathway for the total synthesis of (7R)-Caparratriene.

Detailed Methodological Steps (Conceptual):

-

Chain Elongation: The aldehyde group of (R)-(+)-citronellal is converted to an α,β-unsaturated ester via a Wittig or Horner-Wadsworth-Emmons reaction. This step establishes the (2E) double bond.

-

Functional Group Transformation: The ester group is then reduced to an allylic alcohol.

-

Activation: The allylic alcohol is converted to a more reactive species, such as an allylic halide (bromide or chloride).

-

Carbon-Carbon Bond Formation: The final carbon framework is assembled through a coupling reaction, for instance, reacting the allylic halide with an appropriate organometallic reagent (e.g., a Grignard or Gilman reagent) to introduce the remaining part of the carbon chain and form the (4E) double bond.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, most notably its growth inhibitory effects against CEM leukemia cells, with a reported IC₅₀ value of 3.0 ± 0.5 x 10⁻⁶ M.[3]

Cytotoxicity against Leukemia Cells

The cytotoxic effects of this compound have been primarily evaluated against the CCRF-CEM T-lymphoblastoid leukemia cell line.[3] This activity highlights its potential as a lead compound for the development of novel anti-cancer agents.

Proposed Mechanism of Action

While the precise molecular mechanism of this compound's cytotoxicity has not been fully elucidated, the biological activities of other farnesane sesquiterpenes provide some insights. Many sesquiterpenes are known to induce apoptosis (programmed cell death) in cancer cells.

Potential Apoptotic Signaling Pathway:

Caption: A proposed intrinsic apoptotic pathway induced by this compound.

It is hypothesized that this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This could involve the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell. Further research is required to confirm this specific pathway and identify the direct molecular targets of this compound.

Conclusion

This compound is a sesquiterpene with a well-defined chemical structure and demonstrated cytotoxic activity against leukemia cells. This technical guide has provided a detailed overview of its chemical properties, spectroscopic data, and experimental protocols for its isolation and conceptual synthesis. While its potential as an anti-cancer agent is promising, further investigations into its precise mechanism of action are necessary to advance its development as a therapeutic agent. The information presented herein serves as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and oncology.

References

Caparratriene: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caparratriene, a sesquiterpene hydrocarbon with the chemical structure (E,E)-3,7,11-trimethyl-2,4,10-dodecatriene, has been identified as a compound of interest due to its significant biological activity. This technical guide provides a comprehensive overview of the natural source of this compound, detailed protocols for its isolation and purification, and a summary of its known biological properties. The information is compiled from seminal scientific literature to assist researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source

The primary natural source of this compound is the essential oil of Ocotea caparrapi, a large tree belonging to the Lauraceae family.[1] This tree is native to the humid regions of Caparrapí, Colombia. The oil is traditionally extracted from a deep incision in the tree's trunk and has a history of use in folk medicine for treating a variety of ailments, including insect and snake bites, skin ulcers, and cancerous tumors.[1]

Isolation of this compound from Ocotea caparrapi Oil

The isolation of this compound from the essential oil of Ocotea caparrapi involves a multi-step chromatographic process. The following protocol is based on the original method described by Palomino et al. (1996).[1]

Experimental Protocol: Initial Fractionation by Column Chromatography

Objective: To perform a preliminary separation of the components of Ocotea caparrapi oil to isolate a non-polar fraction containing this compound.

Materials:

-

Crude oil of Ocotea caparrapi

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate (EtOAc)

-

Ethanol (EtOH)

-

Glass chromatography column

-

Fraction collector

-

Rotary evaporator

Procedure:

-

A glass chromatography column is packed with silica gel.

-

100 g of the crude Ocotea caparrapi oil is loaded onto the column.[1]

-

The column is eluted sequentially with a series of solvent systems of increasing polarity.[1]

-

Solvent System 1: Hexanes

-

Solvent System 2: Hexanes-EtOAc (1:1)

-

Solvent System 3: Hexanes-EtOAc (1:4)

-

Solvent System 4: EtOAc-EtOH (4:1)

-

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

The first fraction (Fraction I), eluted with hexanes, contains the non-polar compounds, including this compound. This fraction is collected for further purification.[1]

-

The solvent is removed from Fraction I using a rotary evaporator to yield the concentrated fraction.

Experimental Protocol: Purification by Reversed-Phase Thin Layer Chromatography

Objective: To isolate pure this compound from the enriched non-polar fraction.

Materials:

-

Fraction I from the column chromatography step

-

Reversed-phase TLC plates (KC18, 250 µm)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Developing chamber

-

UV lamp (254 nm)

-

Scraper

-

Solvent for extraction (e.g., dichloromethane)

Procedure:

-

Fraction I is applied as a band onto the reversed-phase TLC plates.

-

The plates are developed in a chamber containing a mobile phase of CH₃CN-H₂O (20:1.5).[1]

-

After development, the plates are visualized under a UV lamp.

-

The band corresponding to this compound (Rf = 0.36 in this system) is identified and scraped from the plates.[1]

-

The collected silica is extracted with a suitable solvent to recover the pure this compound.

-

The solvent is evaporated to yield pure this compound.

Quantitative Data

The following table summarizes the quantitative data from the isolation process as reported by Palomino et al. (1996).[1]

| Parameter | Value | Reference |

| Initial amount of Ocotea caparrapi oil | 100 g | [1] |

| Yield of Fraction I (Hexanes eluate) | 6.0 g (6% of total oil) | [1] |

| Overall yield of pure this compound | 4.5 g (4.5% of total oil) | [1] |

| Purity of isolated this compound | 94% | [1] |

| Rf value of this compound (Reversed-phase TLC) | 0.36 | [1] |

Physicochemical and Spectroscopic Data

The structure of this compound was determined to be (E,E)-3,7,11-trimethyl-2,4,10-dodecatriene with the molecular formula C₁₅H₂₆.[1][2]

| Property | Data | Reference |

| Molecular Formula | C₁₅H₂₆ | [1][2] |

| Molecular Mass (HRMS) | 206.2030 (Expected: 206.2034) | [1] |

| Infrared (IR) Spectroscopy (cm⁻¹) | 2910-3000, 1450, 1372 | [1] |

| DEPT NMR Data | [1] | |

| Quaternary olefinic carbons | 2 | [1] |

| Tertiary carbons (four olefinic) | 5 | [1] |

| Secondary carbons | 3 | [1] |

| Methyl groups | 5 | [1] |

Experimental Workflows

Isolation and Purification Workflow

Caption: Workflow for the isolation and purification of this compound.

Biological Activity

This compound has demonstrated significant biological activity, particularly its growth inhibitory effects against leukemia cells.

| Biological Activity | Cell Line | IC₅₀ | Reference |

| Growth Inhibition | CEM leukemia cells | 3.0 ± 0.5 x 10⁻⁶ M | [1][2] |

This cytotoxic activity against cancer cell lines highlights the potential of this compound as a lead compound in drug development research. Further studies are warranted to explore its mechanism of action and potential therapeutic applications.

References

The Biological Activity of Caparratriene from Ocotea caparrapi: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caparratriene, a sesquiterpene hydrocarbon isolated from the essential oil of Ocotea caparrapi, has demonstrated notable biological activity, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its cytotoxic effects against leukemia cells. This document summarizes the available quantitative data, presents detailed experimental protocols for the cited biological assays, and explores potential mechanisms of action, including the modulation of key signaling pathways, based on the broader class of sesquiterpenes. The information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this natural compound.

Introduction to this compound

This compound is a novel sesquiterpene hydrocarbon identified from the oil of Ocotea caparrapi, a plant native to Colombia.[1] The structure of this compound has been determined through spectroscopic techniques as (E,E)-3,7,11-trimethyl-2,4,10-dodecatriene.[1] The genus Ocotea is a rich source of various secondary metabolites, including neolignans, alkaloids, and sesquiterpenes, which have been shown to possess a wide array of pharmacological activities such as anti-inflammatory, cytotoxic, antimicrobial, and larvicidal properties.[2] Traditional uses of Ocotea caparrapi include treatments for insect and snake bites, bronchitis, and cancerous tumors, suggesting a basis for its scientifically validated biological activities.[2]

Quantitative Data on Biological Activity

To date, the most significant and quantitatively described biological activity of this compound is its growth inhibitory effect on cancer cells. The available data is summarized in the table below.

| Biological Activity | Test System | Parameter | Value | Reference |

| Cytotoxicity | CEM Leukemia Cells | IC50 | 3.0 ± 0.5 x 10⁻⁶ M | [1] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%.

Detailed Experimental Protocols

Cytotoxicity Assay against CEM Leukemia Cells

The growth inhibitory activity of this compound against CEM leukemia cells was determined using a standard cytotoxicity assay, likely a tetrazolium-based colorimetric assay such as the MTT assay. A detailed, generalized protocol for such an assay is provided below.

Objective: To determine the concentration of this compound that inhibits the proliferation of CEM leukemia cells by 50% (IC50).

Materials:

-

This compound

-

CEM (CCRF-CEM) leukemia cell line

-

RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: CEM cells are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Compound Preparation and Addition: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. 100 µL of each dilution is added to the respective wells. A vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (medium only) are also included.

-

Incubation: The plate is incubated for 48-72 hours in a humidified atmosphere at 37°C with 5% CO₂.

-

MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Solubilization: 100 µL of the solubilization buffer is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Proposed Protocol for Anti-inflammatory Activity Screening

While no specific anti-inflammatory data for this compound has been found, its potential in this area could be investigated using the following in vitro assay.

Objective: To assess the potential of this compound to inhibit protein denaturation, an indicator of anti-inflammatory activity.

Materials:

-

This compound

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate buffered saline (PBS, pH 6.3)

-

Diclofenac sodium (as a standard anti-inflammatory drug)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing 0.2 mL of albumin solution (5% w/v), 2.8 mL of PBS, and 2 mL of various concentrations of this compound (e.g., 100 to 1000 µg/mL). A similar mixture with diclofenac sodium serves as the positive control. A control solution consists of the mixture without the test compound.

-

Incubation: The mixtures are incubated at 37°C for 20 minutes.

-

Heating: The temperature is then increased to 70°C for 5 minutes to induce protein denaturation.

-

Cooling and Measurement: After cooling, the absorbance (turbidity) of the solutions is measured at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Proposed Protocol for Antimicrobial Activity Screening

The potential antimicrobial properties of this compound can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific microorganism.

Materials:

-

This compound

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Standard antibiotic or antifungal agent (positive control)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: this compound is serially diluted in the broth medium in a 96-well plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism with a standard antimicrobial agent), a negative control (broth only), and a growth control (microorganism in broth) are included.

-

Incubation: The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (no turbidity) compared to the growth control.

Potential Mechanisms of Action and Signaling Pathways

While the precise molecular mechanisms of this compound are yet to be elucidated, the broader class of sesquiterpenes offers insights into its potential modes of action, particularly in cancer cells.

Induction of Apoptosis

Many sesquiterpenes exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events in apoptosis include the activation of caspases, a family of proteases that execute the apoptotic process.

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. Some sesquiterpenes have been shown to inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical pathway that regulates cell growth, differentiation, and survival. Dysregulation of the MAPK pathway is common in cancer. Certain sesquiterpenes can modulate the MAPK pathway, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.

Visualizations

Conclusion and Future Directions

This compound, a sesquiterpene from Ocotea caparrapi, has demonstrated potent cytotoxic activity against human leukemia cells in vitro. While this initial finding is promising, the full scope of its biological activities remains largely unexplored. Further research is warranted to investigate its potential anti-inflammatory and antimicrobial properties, as suggested by the ethnobotanical uses of its source plant and the known activities of the broader class of sesquiterpenes. Elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its effects will be crucial for its development as a potential therapeutic agent. Future studies should focus on expanding the cytotoxicity profiling to a wider range of cancer cell lines, conducting in vivo efficacy and toxicity studies, and performing detailed mechanistic investigations to identify its molecular targets. This technical guide serves as a starting point for these future research endeavors.

References

The Enigmatic Anti-Leukemic Potential of Caparratriene: A Call for Deeper Mechanistic Exploration

For Immediate Release

[City, State] – Caparratriene, a sesquiterpene hydrocarbon isolated from the oil of Ocotea caparrapi, has demonstrated notable growth inhibitory activity against leukemia cells, yet its precise mechanism of action remains a significant knowledge gap in the scientific community. While preliminary data establishes its potential as an anti-leukemic agent, a comprehensive understanding of its molecular interactions within cancer cells is crucial for its future development as a therapeutic. This whitepaper summarizes the current, limited knowledge on this compound and outlines the necessary experimental avenues to fully characterize its anti-cancer properties for researchers, scientists, and drug development professionals.

Current Understanding: A Glimpse of Potential

To date, the primary evidence of this compound's anti-leukemic effect comes from a study identifying it as a potent inhibitor of CEM leukemia cell growth.[1] This foundational research provides a critical starting point, but the broader applicability and the underlying molecular basis of this effect are yet to be determined.

Table 1: In Vitro Efficacy of this compound Against Leukemia Cells

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | CEM | 3.0 ± 0.5 x 10⁻⁶ | [1] |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

The data presented in Table 1, while singular, is significant. An IC50 value in the low micromolar range suggests that this compound possesses substantial cytotoxic or cytostatic activity against this particular leukemia cell line. However, this single data point is insufficient to build a comprehensive mechanism of action profile.

The Uncharted Territory: Elucidating the Mechanism of Action

To unlock the therapeutic potential of this compound, a systematic and in-depth investigation into its molecular mechanism of action is imperative. Drawing parallels from established anti-leukemic compounds, the following areas represent critical avenues for future research.

Induction of Apoptosis: The Programmed Cell Death Pathway

A primary mechanism for many successful chemotherapeutic agents is the induction of apoptosis, or programmed cell death, in cancer cells.[2][3] Key questions to address for this compound include:

-

Does this compound treatment lead to the characteristic morphological and biochemical hallmarks of apoptosis in leukemia cells?

-

Does it modulate the expression or activity of key apoptotic regulators, such as the Bcl-2 family of proteins (e.g., Bcl-2, Bax, Bak)?[4][5][6][7][8]

-

Is the caspase cascade, a central executioner of apoptosis, activated in response to this compound?[9][10]

Caption: A typical experimental workflow to assess the pro-apoptotic activity of a novel compound.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

Cancer is characterized by uncontrolled cell division. Many anti-cancer drugs exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cells from replicating.[11][12][13] Investigating this compound's impact on the cell cycle would involve:

-

Determining if this compound causes an accumulation of cells in a specific phase of the cell cycle (G1, S, or G2/M).

-

Analyzing the expression levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Modulation of Signaling Pathways: Disrupting Cancer's Communication Network

The growth and survival of leukemia cells are often dependent on the aberrant activation of intracellular signaling pathways.[14][15][16] Targeting these pathways is a cornerstone of modern cancer therapy. For this compound, it would be crucial to investigate its effects on pathways commonly dysregulated in leukemia, including:

-

MAPK/ERK Pathway: This pathway is frequently hyperactivated in various cancers and plays a central role in cell proliferation and survival.[17][18][19][20]

-

PI3K/Akt/mTOR Pathway: A critical pathway that regulates cell growth, metabolism, and survival.[21]

-

Wnt Signaling Pathway: Known to be involved in the self-renewal of leukemia stem cells.[22][23]

Caption: A conceptual diagram illustrating how a compound could modulate key signaling pathways to induce anti-leukemic effects.

Role of Reactive Oxygen Species (ROS)

An imbalance in reactive oxygen species (ROS) can lead to oxidative stress, which can induce apoptosis in cancer cells.[24][25][26][27][28] Investigating whether this compound induces ROS production in leukemia cells could reveal another facet of its mechanism.

Detailed Methodologies for Future Investigation

To facilitate further research, the following are detailed protocols for key experiments that would be essential in elucidating the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed leukemia cells (e.g., CEM, HL-60, Jurkat) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

-

Cell Treatment: Treat leukemia cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Cell Harvesting and Washing: Harvest the cells by centrifugation and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Signaling Proteins

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-Akt, total Akt, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound presents a promising, yet largely unexplored, avenue for the development of novel anti-leukemic therapies. The initial finding of its growth inhibitory activity is a compelling invitation for a deeper, more mechanistic investigation. A concerted research effort focusing on its effects on apoptosis, the cell cycle, and key intracellular signaling pathways is essential to understand its full potential. The experimental protocols and conceptual frameworks provided herein offer a roadmap for researchers to unravel the therapeutic promise of this natural compound. Such studies will be instrumental in determining whether this compound can be translated from a laboratory curiosity into a clinically relevant agent in the fight against leukemia.

References

- 1. This compound, an active sesquiterpene hydrocarbon from Ocotea caparrapi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pancratistatin induces apoptosis in clinical leukemia samples with minimal effect on non-cancerous peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting of Bcl-2 family proteins for treatment of acute leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting Bcl-2 Family Proteins in Childhood Leukemia [ouci.dntb.gov.ua]

- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 9. Mechanism of apoptosis in HL-60 cells induced by n-3 and n-6 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Resveratrol induces extensive apoptosis by depolarizing mitochondrial membranes and activating caspase-9 in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Cell cycle arrest and apoptosis of leukemia cells induced by L-asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting signaling pathways in acute lymphoblastic leukemia: new insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. MAPK-ERK is a central pathway in T-cell acute lymphoblastic leukemia that drives steroid resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scienceopen.com [scienceopen.com]

- 20. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthetic Lethality of Wnt Pathway Activation and Asparaginase in Drug-Resistant Acute Leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cmbr-journal.com [cmbr-journal.com]

- 24. ajmc.com [ajmc.com]

- 25. Dual effect of oxidative stress on leukemia cancer induction and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Reactive Oxygen Species in Acute Lymphoblastic Leukaemia: Reducing Radicals to Refine Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The Role of Reactive Oxygen Species in Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 28. oncotarget.com [oncotarget.com]

Caparratriene: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caparratriene is a naturally occurring sesquiterpene hydrocarbon first isolated from the oil of Ocotea caparrapi, a tree native to Colombia.[1][2] Structurally identified as (E,E)-3,7,11-trimethyl-2,4,10-dodecatriene, this compound has garnered scientific interest due to its significant in vitro biological activity.[1][2] Notably, it has demonstrated potent growth inhibitory effects against human leukemia cells.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and synthesis, and an exploration of its biological activity.

Physical and Chemical Properties

The physical and chemical properties of this compound have been determined through a combination of spectroscopic techniques and computational modeling. These properties are crucial for its identification, characterization, and potential application in drug development.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆ | [1] |

| Molecular Weight | 206.37 g/mol | |

| Appearance | Oily liquid | Inferred from isolation descriptions |

| Optical Rotation | [α]²⁵_D_ = +18.1° (c 0.1, CH₂Cl₂) | [1] |

| UV max (hexanes) | 246 nm (with minor absorbances at 269 and 280 nm) | [1] |

Chemical Properties

The chemical properties of this compound, including its IUPAC name and various computed descriptors, are detailed in Table 2.

| Property | Value | Source |

| IUPAC Name | (2E,4E,7R)-3,7,11-trimethyldodeca-2,4,10-triene | |

| CAS Number | 172549-29-0 | |

| XLogP3 | 6.1 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 0 | |

| Rotatable Bond Count | 7 |

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. Key data from Infrared (IR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy are summarized below.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic bands for a hydrocarbon, including:

-

2910-3000 cm⁻¹: Aliphatic C-H stretching

-

1450 cm⁻¹: CH₂ bending

-

1372 cm⁻¹: CH₃ bending

High-Resolution Mass Spectrometry (HRMS): HRMS analysis established the molecular formula of this compound.

-

m/z [M]⁺: 206.2030 (Calculated for C₁₅H₂₆: 206.2034)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data were instrumental in determining the connectivity and stereochemistry of this compound. The data confirms the (E,E) configuration of the conjugated diene system. A comprehensive list of NMR assignments can be found in the original publication by Palomino et al. (1996).

Experimental Protocols

Isolation of this compound from Ocotea caparrapi Oil

This compound can be isolated from the essential oil of Ocotea caparrapi through a multi-step chromatographic process.

Methodology:

-

Initial Fractionation: The crude oil is subjected to column chromatography on silica gel. A stepwise gradient elution is employed, starting with 100% hexanes, followed by increasing proportions of ethyl acetate in hexanes.

-

Fraction Collection: The fraction eluted with 100% hexanes, which contains the less polar compounds including this compound, is collected.

-

Reversed-Phase TLC: The hexane fraction is further purified using reversed-phase thin-layer chromatography (RP-TLC) on KC18 plates. The mobile phase for this separation is a mixture of acetonitrile and water.

-

Final Purification: The band corresponding to this compound is scraped from the TLC plate and the compound is eluted from the silica with a suitable solvent. The purity of the isolated this compound is then assessed by NMR.

Total Synthesis of (+)-Caparratriene

The total synthesis of (+)-caparratriene has been achieved, confirming its absolute configuration as 7R. The synthesis starts from the readily available chiral precursor, (R)-(+)-citronellal.

Methodology:

-

Protection of the Aldehyde: The aldehyde group of (R)-(+)-citronellal is protected to prevent its reaction in subsequent steps.

-

Allylic Oxidation: The protected citronellal undergoes allylic oxidation to introduce a hydroxyl group.

-

Wittig Reaction: The key carbon-carbon bond formation is achieved through a Wittig reaction between the allylic alcohol derivative and a suitable phosphonium ylide. This step establishes the conjugated diene system.

-

Deprotection: The protecting group on the aldehyde is removed to yield the final product, (+)-caparratriene.

Biological Activity and Potential Signaling Pathways

In Vitro Anticancer Activity

This compound has demonstrated significant growth inhibitory activity against the CEM human leukemia cell line, with a reported IC₅₀ value of 3.0 ± 0.5 x 10⁻⁶ M.[1][2] This finding suggests that this compound has potential as a lead compound for the development of novel anticancer agents.

Potential Mechanisms of Action

The precise molecular mechanism by which this compound exerts its cytotoxic effects has not yet been fully elucidated. However, studies on other sesquiterpenes provide insights into potential signaling pathways that may be involved. Many sesquiterpenes are known to induce apoptosis (programmed cell death) in cancer cells through various mechanisms.

Hypothesized Signaling Pathway:

Based on the known mechanisms of other anticancer sesquiterpenes, a plausible, though unconfirmed, signaling pathway for this compound-induced apoptosis in leukemia cells is presented below. This pathway involves the modulation of key regulatory proteins in the apoptotic cascade.

-

Induction of Oxidative Stress: this compound may initially induce the production of reactive oxygen species (ROS) within the cancer cells.

-

Mitochondrial Pathway Activation: Increased ROS levels can lead to the disruption of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.

-

Caspase Activation: Cytochrome c release triggers the activation of a cascade of caspase enzymes, which are the executioners of apoptosis.

-

Modulation of Bcl-2 Family Proteins: this compound could also influence the expression of Bcl-2 family proteins, which are key regulators of apoptosis. It may upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.

Note: This depicted signaling pathway is a generalized model based on the activity of similar compounds and requires experimental validation for this compound.

Conclusion

This compound is a promising natural product with well-defined physical and chemical properties and demonstrated anticancer activity. The established methods for its isolation and total synthesis provide a solid foundation for further research and development. Future studies should focus on elucidating the specific molecular targets and signaling pathways through which this compound exerts its growth-inhibitory effects. A deeper understanding of its mechanism of action will be crucial for its potential translation into a therapeutic agent. This technical guide serves as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and oncology who are interested in exploring the potential of this compound.

References

Caparratriene: A Technical Guide to its Discovery, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caparratriene is a sesquiterpene hydrocarbon first identified in 1996. This document provides a comprehensive overview of the discovery, structural elucidation, and initial biological evaluation of this natural product. The information is compiled from the available scientific literature, presenting a technical guide for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.

Discovery and Isolation

This compound was first isolated from the essential oil of Ocotea caparrapi, a plant belonging to the Lauraceae family, found in Colombia.[1] The discovery was the result of a screening program aimed at identifying new bioactive compounds from medicinal plants. The essential oil of Ocotea caparrapi was subjected to chromatographic separation techniques to isolate its individual chemical constituents, leading to the identification of this compound as a novel compound.

Experimental Protocols

While the detailed experimental protocol for the isolation of this compound is not available in the public domain, the process would have followed a standard workflow for the separation of volatile compounds from a natural source.

General Isolation Workflow:

-

Extraction: The essential oil was likely obtained from the leaves and stems of Ocotea caparrapi through steam distillation or solvent extraction.

-

Chromatographic Separation: The crude essential oil would then be fractionated using a combination of chromatographic techniques. This could include:

-

Column Chromatography: Using silica gel or alumina as the stationary phase to separate compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC): For further purification of the fractions to yield pure this compound.

-

Gas Chromatography (GC): Used for the analysis of the volatile components and to check the purity of the isolated compound.

-

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.[1] The molecular formula was established as C₁₅H₂₆. The systematic name for this compound is (E,E)-3,7,11-trimethyl-2,4,10-dodecatriene.[1]

Spectroscopic Data

The following spectroscopic methods were employed to elucidate the structure of this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet (UV) Spectroscopy: To identify the presence of a conjugated system.

Table 1: Summary of Spectroscopic Data for this compound

| Spectroscopic Technique | Observation | Interpretation |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) | Confirmed the molecular formula C₁₅H₂₆. |

| Infrared (IR) | Not specified in abstract | Would show characteristic C-H and C=C stretching and bending vibrations. |

| Ultraviolet (UV) | Not specified in abstract | Would show an absorption maximum characteristic of a conjugated diene system. |

| ¹H NMR | Not specified in abstract | Would provide information on the number and types of protons and their connectivity. |

| ¹³C NMR | Not specified in abstract | Would indicate the number of unique carbon atoms and their chemical environments. |

Note: The detailed spectroscopic data (chemical shifts, coupling constants, etc.) are not available in the abstracts of the primary literature.

Synthesis

The first total synthesis of (+)-caparratriene was achieved starting from (R)-(+)-citronellal. This synthesis confirmed the absolute configuration at the C7 position to be R.

Biological Activity

This compound has demonstrated significant biological activity, particularly as a growth inhibitory agent against cancer cells.

Cytotoxic Activity

In its initial discovery, this compound was evaluated for its cytotoxic effects against a human leukemia cell line.

Table 2: Cytotoxic Activity of this compound

| Cell Line | Assay Type | Result (IC₅₀) | Reference |

| CEM Leukemia Cells | Growth Inhibition | 3.0 ± 0.5 x 10⁻⁶ M | [1] |

Mechanism of Action

The precise mechanism by which this compound exerts its cytotoxic effects has not been elucidated in the available literature. Further research is required to understand the molecular targets and signaling pathways involved in its anticancer activity. Based on the cytotoxic nature of many sesquiterpenes, a potential mechanism could involve the induction of apoptosis.

Conclusion and Future Directions

This compound is a novel sesquiterpene with promising cytotoxic activity against leukemia cells. Its discovery highlights the importance of natural products as a source of new therapeutic leads. While the initial findings are significant, further research is necessary to fully characterize this compound.

Future research should focus on:

-

Detailed Elucidation of the Mechanism of Action: Investigating the specific molecular targets and signaling pathways affected by this compound.

-

Broader Biological Screening: Evaluating the activity of this compound against a wider range of cancer cell lines and other disease models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify key structural features responsible for its bioactivity and to potentially develop more potent and selective compounds.

-

In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of this compound in animal models.

The information presented in this technical guide provides a foundation for future research and development efforts related to this compound.

References

In Vitro Cytotoxicity of Caparratriene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caparratriene, a sesquiterpene hydrocarbon isolated from the oil of Ocotea caparrapi, has demonstrated notable growth inhibitory activity against cancer cell lines in vitro. This technical guide provides a comprehensive overview of the available data on this compound's cytotoxicity, outlines detailed experimental protocols for its assessment, and explores potential mechanisms of action through signaling pathway diagrams. Due to the limited specific research on this compound's mode of action, this guide also incorporates established methodologies and hypothetical signaling pathways based on the broader class of sesquiterpenes to provide a framework for future investigation.

Quantitative Cytotoxicity Data

The primary cytotoxic data available for this compound is its half-maximal inhibitory concentration (IC50) against a human leukemia cell line. This value is a critical measure of a compound's potency in inhibiting biological or biochemical functions.

| Compound | Cell Line | Assay | IC50 (M) | Reference |

| This compound | CEM Leukemia | Not Specified | 3.0 ± 0.5 x 10-6 | [1] |

Experimental Protocols

While the specific protocol used to determine the IC50 of this compound is not detailed in the available literature, the following are standard and widely accepted methods for assessing the in vitro cytotoxicity of natural compounds.

Cell Viability and Cytotoxicity Assays

2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.

-

Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., CEM leukemia cells) in a 96-well plate at a predetermined density (e.g., 5 x 103 to 1 x 104 cells/well) and allow them to adhere and grow for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO, the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting a dose-response curve.

-

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic anticancer compounds. Several assays can be used to determine if this compound induces apoptosis.

2.2.1. Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol:

-

Cell Treatment: Treat cells with this compound at various concentrations for a defined period.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be quantified based on their fluorescence.

-

2.2.2. Caspase Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis. Their activation is a hallmark of this process.

-

Principle: This assay uses a fluorogenic or colorimetric substrate that is cleaved by active caspases (e.g., caspase-3, -8, -9). The resulting fluorescent or colored product is proportional to the amount of active caspase in the cell lysate.

-

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells to release their contents.

-

Substrate Addition: Add the caspase substrate to the cell lysates.

-

Incubation: Incubate the mixture to allow for the enzymatic reaction to occur.

-

Detection: Measure the fluorescence or absorbance using a plate reader.

-

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound have not been elucidated, based on the known mechanisms of other sesquiterpenes and cytotoxic natural products, several pathways can be hypothesized as potential targets.

General Workflow for Investigating Cytotoxicity

The following diagram illustrates a typical workflow for the in vitro investigation of a novel cytotoxic compound like this compound.

Hypothetical Apoptotic Signaling Pathway

Many natural cytotoxic compounds induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. The following diagram depicts a simplified, hypothetical model of how this compound might induce apoptosis.

References

A Technical Guide to Caparratriene: A Sesquiterpene Hydrocarbon with Antineoplastic Potential

Abstract: This document provides a comprehensive technical overview of caparratriene, a sesquiterpene hydrocarbon isolated from the essential oil of Ocotea caparrapi. This compound, identified as (2E,4E,7R)-3,7,11-trimethyldodeca-2,4,10-triene, has demonstrated significant growth inhibitory activity against human leukemia cells. This guide is intended for researchers, scientists, and professionals in drug development, detailing the compound's physicochemical properties, spectroscopic data, biological activity, and the experimental protocols for its isolation and chemical synthesis. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using diagrams.

Introduction to this compound

This compound is a naturally occurring sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₆.[1][2] It was first isolated from the oil of Ocotea caparrapi (Nates) Dugand, a large tree belonging to the Lauraceae family found in Colombia.[2][3] Structurally, it is an acyclic sesquiterpenoid characterized by a conjugated diene system, a feature to which its ultraviolet absorbing properties are attributed.[3][4] The primary significance of this compound in the scientific community stems from its demonstrated biological activity. It has been classified as a phytogenic (plant-derived) antineoplastic agent due to its notable in vitro growth inhibitory effects against CEM human leukemia cells.[1][2] Its complete stereochemistry was confirmed through total synthesis as (2E,4E,7R)-3,7,11-trimethyldodeca-2,4,10-triene.[4][5]

Physicochemical and Spectroscopic Properties

The definitive structure of this compound was elucidated through a combination of spectroscopic techniques.[1] High-resolution mass spectrometry established its molecular formula, while IR and UV spectroscopy indicated a conjugated hydrocarbon structure.[2][3] Extensive NMR analysis, including DEPT, HETCOR, and NOE experiments, was used to determine the precise connectivity and stereochemistry of the molecule.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | (2E,4E,7R)-3,7,11-trimethyldodeca-2,4,10-triene | [4][5] |

| Molecular Formula | C₁₅H₂₆ | [1][2] |

| Molecular Weight | 206.37 g/mol | [5] |

| InChIKey | GIBJEWOSWWYJSK-WNMJCELSSA-N | [5] |

| SMILES | C/C=C(\C)/C=C/C--INVALID-LINK--CCC=C(C)C | [5] |

| Molecular Mass (HRMS) | 206.2030 (Observed), 206.2034 (Expected) |[2][3] |

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Data | Reference |

|---|---|---|

| UV (Ultraviolet) | Maximum absorbance at 246 nm | [3] |

| IR (Infrared) | Bands at 2910-3000, 1450, and 1372 cm⁻¹ | [2][3] |

| ¹³C-NMR | Indicated two quaternary olefinic carbons, five tertiary carbons (four olefinic), three secondary carbons, and five methyl groups. | [2][3] |

| ¹H-NMR | Showed five methyl groups, one of which (H-14) was connected to a saturated tertiary carbon (δ 0.897 ppm, d, J = 7.0 Hz). |[2] |

Biological Activity

The primary reported biological activity of this compound is its cytotoxicity against cancer cells. In vitro testing demonstrated significant growth inhibitory effects against the CEM human leukemia cell line.[1][2]

Table 3: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Result (IC₅₀) | Reference |

|---|

| CEM Leukemia Cells | Growth Inhibition | 3.0 ± 0.5 x 10⁻⁶ M |[1][2] |

It is noted that this inhibitory value, while modest, is considered significant because the compound was poorly soluble in the testing medium, requiring its evaluation as a suspension in DMSO.[4] This suggests that the intrinsic potency may be higher than the measured IC₅₀ value indicates. The precise mechanism of action and the specific signaling pathways affected by this compound have not yet been fully elucidated.

Experimental Protocols

Isolation and Characterization from Ocotea caparrapi

The following protocol outlines the methodology used to isolate this compound from its natural source for structural elucidation.[2][3]

-

Extraction: The essential oil is obtained from the wood of Ocotea caparrapi.

-

Initial Fractionation: The crude oil is subjected to fractionation to separate components based on polarity. The fraction exhibiting the highest activity against CEM leukemia cells (designated Fraction I) is selected for further purification.

-

Purification: The main component of Fraction I is isolated to 94% purity via reversed-phase thin-layer chromatography (TLC).

-

Stationary Phase: KC18 (250 µ) reversed-phase TLC plates.

-

Mobile Phase (Eluent): A mixture of acetonitrile (CH₃CN) and water (H₂O) in a 20:1.5 ratio.

-

-

Characterization: The purified compound is subjected to spectroscopic analysis (HRMS, UV, IR, ¹H-NMR, ¹³C-NMR, DEPT, HOMODEC, HETCOR, INAPT, and NOE) to confirm its structure as this compound.

Total Synthesis of (7R)-(+)-Caparratriene

The total synthesis of this compound was achieved in three main steps from (R)-(+)-citronellal, which unequivocally established the R configuration at the C7 stereocenter.[4] The overall yield reported for this synthesis was 17.5%.[4]

-

Preparation of Aldehyde 6: Aldehyde 6 is prepared from 3-methyl-2-buten-1-ol (7) through a two-step process.

-

Key Coupling Reaction: A titanium(0)-induced mixed carbonyl coupling reaction (McMurry reaction) is performed. One equivalent of commercially available (R)-(+)-citronellal (5) is coupled with three equivalents of aldehyde 6. This step produces the desired silyl ether intermediate (8) in a 35% yield.

-

Deprotection: The silyl ether protecting group on intermediate 8 is removed using 1M tetra-n-butylammonium fluoride (n-Bu₄N⁺F⁻) in tetrahydrofuran (THF) at room temperature. This reaction yields the allylic alcohol intermediate (9) in 96% yield.

-

Final Conversion: Allylic alcohol 9 is converted to (+)-Caparratriene (1) via subsequent synthetic steps.

Conclusion and Future Directions

This compound is a well-characterized sesquiterpene hydrocarbon with demonstrated antineoplastic properties. Its structure has been confirmed by comprehensive spectroscopic analysis and total synthesis. The compound serves as a promising lead from a natural source for the development of new anticancer agents.

Future research should focus on several key areas:

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its cytotoxic effects.

-

Solubility and Bioavailability: Developing formulations or synthetic analogues with improved solubility to enhance bioavailability and facilitate more accurate in vivo studies.

-

Structure-Activity Relationship (SAR): Synthesizing a library of this compound derivatives to explore how modifications to its structure affect its cytotoxic potency and selectivity.

-

In Vivo Efficacy: Evaluating the antitumor activity of this compound or its improved analogues in preclinical animal models of leukemia and other cancers.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (+)-Caparratriene

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-Caparratriene is a naturally occurring sesquiterpene hydrocarbon that has demonstrated significant growth inhibitory activity against CEM leukemia cells.[1][2] Its unique conjugated diene structure and biological activity make it a molecule of interest for further investigation and potential therapeutic applications. This document provides detailed protocols for the first total synthesis of (+)-Caparratriene, as reported by Li, et al., which established the absolute configuration of the natural product as 7R.[1][2] An alternative synthetic approach utilizing a Suzuki coupling has also been reported.[3][4]

Primary Synthetic Protocol: Enantioselective Synthesis from (R)-(+)-Citronellal

This protocol outlines the three-step total synthesis of (+)-Caparratriene starting from commercially available (R)-(+)-citronellal, with an overall yield of 17.5%.[1][2]

Experimental Workflow:

Caption: Overall workflow for the total synthesis of (+)-Caparratriene.

Step 1: Preparation of Aldehyde 6

This two-step process converts 3-methyl-2-buten-1-ol into the required aldehyde for the key coupling reaction.

a) Protection of 3-methyl-2-buten-1-ol (7)

-

Protocol: To a solution of 3-methyl-2-buten-1-ol (7) in DMF, add imidazole followed by tert-butyldiphenylsilyl chloride (TBDPSCl). Stir the reaction mixture at room temperature for 30 minutes.

-

Yield: 100%[2]

b) Oxidation to Aldehyde (6)

-

Protocol: To a solution of the TBDPS-protected alcohol in CH₂Cl₂, add selenium dioxide (SeO₂) and tert-butyl hydroperoxide (t-BuOOH). Stir the mixture at room temperature for 12 hours.

-

Yield: 52%[2]

Step 2: Key Coupling Reaction and Deprotection

This sequence involves the critical titanium-mediated coupling to form the carbon skeleton, followed by removal of the silyl protecting group.

c) McMurry Coupling of (R)-(+)-Citronellal (5) and Aldehyde (6)

-

Protocol: In a flask under an inert atmosphere, combine TiCl₄ and zinc dust in dry DME. Reflux the mixture to generate the active low-valent titanium reagent. To this suspension, add a solution of (R)-(+)-citronellal (5) (1 eq.) and aldehyde (6) (3 eq.) in DME, along with pyridine. Continue refluxing for 10 hours. The desired unsymmetrical olefin (8) is obtained after workup and purification.[2]

-

Yield: 35% (based on citronellal)[2]

d) Deprotection of Silyl Ether (8)

-

Protocol: Dissolve the coupling product (8) in a 1M solution of tetra-n-butylammonium fluoride (n-Bu₄N⁺F⁻) in THF. Stir the reaction at room temperature for 5 hours to yield the allylic alcohol (9).[2]

-

Yield: 96%[2]

Step 3: Conversion of Allylic Alcohol (9) to (+)-Caparratriene (1)

The final step involves the conversion of the allylic alcohol to the target triene.

e) Iodination and Reduction

-

Protocol:

-

To a solution of the allylic alcohol (9) in a mixture of Et₂O and CH₃CN at 0 °C, add triphenylphosphine (Ph₃P), imidazole, and iodine (I₂).

-

After the formation of the allylic iodide, the reaction mixture is treated with sodium cyanoborohydride (NaBH₃CN) in HMPA and THF under an argon atmosphere to afford (+)-Caparratriene (1).[2]

-

-

Yield: 52%[2]

Quantitative Data Summary

| Step | Reaction | Starting Material | Product | Reagents | Yield (%) |

| 1a | Protection | 3-Methyl-2-buten-1-ol (7) | TBDPS-Protected Alcohol | TBDPSCl, imidazole, DMF | 100[2] |

| 1b | Oxidation | TBDPS-Protected Alcohol | Aldehyde (6) | SeO₂, t-BuOOH, CH₂Cl₂ | 52[2] |

| 2c | McMurry Coupling | (R)-(+)-Citronellal (5) & Aldehyde (6) | Coupling Product (8) | TiCl₄/Zn, py, DME | 35[2] |

| 2d | Deprotection | Coupling Product (8) | Allylic Alcohol (9) | n-Bu₄N⁺F⁻ in THF | 96[2] |

| 3e | Iodination/Reduction | Allylic Alcohol (9) | (+)-Caparratriene (1) | 1. Ph₃P, I₂, imidazole2. NaBH₃CN, HMPA | 52[2] |

| Overall | Total Synthesis | (R)-(+)-Citronellal (5) | (+)-Caparratriene (1) | - | 17.5 [1][2] |

Alternative Synthetic Strategy: Suzuki Coupling

An alternative approach to the synthesis of (+)-Caparratriene involves a Suzuki reaction as the final key step.[3][4] This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. While detailed experimental protocols for this specific application are not fully available in the provided search results, the general principle would involve the coupling of a vinyl or aryl boronic acid/ester with a vinyl or aryl halide/triflate.

Logical Relationship for the Suzuki Coupling Step:

Caption: Conceptual diagram of the final Suzuki coupling step.

This alternative route highlights the versatility of modern synthetic methodologies in achieving the total synthesis of complex natural products. Further research into the literature would be required to establish a detailed, step-by-step protocol for this approach.

References

Application Note: Quantitative Analysis of Caparratriene in Essential Oils and Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a sensitive and specific method for the quantification of caparratriene, a sesquiterpene hydrocarbon with demonstrated anti-leukemic properties. The described protocol utilizes Gas Chromatography coupled with Mass Spectrometry (GC-MS) for the reliable determination of this compound in complex matrices such as essential oils and for preclinical research samples. This document provides a comprehensive experimental protocol, method validation parameters, and insights into the potential mechanism of action of this compound, making it a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a sesquiterpene hydrocarbon (C₁₅H₂₆) first isolated from the essential oil of Ocotea caparrapi[1]. Structurally, it is identified as (E,E)-3,7,11-trimethyl-2,4,10-dodecatriene[1]. Early studies have demonstrated its significant in vitro growth inhibitory activity against CEM leukemia cells, with a reported IC50 value of 3.0 ± 0.5 x 10⁻⁶ M[1]. This biological activity positions this compound as a compound of interest for further investigation as a potential therapeutic agent.

Accurate and precise quantification of this compound is essential for quality control of natural extracts, pharmacokinetic studies, and for understanding its mechanism of action. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high resolution and sensitivity for the analysis of volatile and semi-volatile compounds like sesquiterpenes[2][3]. This application note presents a detailed protocol for the quantification of this compound using GC-MS, including method validation in accordance with ICH guidelines.

Experimental Protocols

Materials and Reagents

-

This compound Certified Reference Material (CRM): Purity ≥98%. (A commercial source for this compound for research purposes has been identified, e.g., TargetMol. For quantitative analysis, a certified reference standard with a certificate of analysis is required.)

-

Internal Standard (IS): Tetradecane (C₁₄H₃₀) or another suitable stable hydrocarbon not present in the sample matrix.

-

Solvents: Hexane or Ethyl Acetate (HPLC grade or equivalent).

-

Sample Matrix: Essential oil of Ocotea caparrapi or other relevant biological matrix.

Instrumentation

A Gas Chromatograph equipped with a Mass Spectrometric detector is required. The following parameters are provided as a starting point and may be optimized for specific instrumentation.

-

GC System: Agilent 7890B GC or equivalent.

-

MS System: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Preparation of Standard Solutions

-

Primary Stock Solution of this compound (1000 µg/mL): Accurately weigh 10 mg of this compound CRM and dissolve in 10 mL of hexane in a volumetric flask.

-

Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of tetradecane in hexane.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation (Essential Oil)

-

Accurately weigh approximately 20 mg of the essential oil into a 10 mL volumetric flask.

-

Add the internal standard to achieve a final concentration of 10 µg/mL.

-

Dilute to the mark with hexane and mix thoroughly.

-

Transfer an aliquot to a GC vial for analysis.

GC-MS Parameters

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 240 °C.

-

Hold: 5 minutes at 240 °C.

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Scan Range: m/z 40-400

-

Solvent Delay: 3 minutes

For quantitative analysis, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode after initial identification in full scan mode. The characteristic ions for this compound (m/z 206, 136, 93, 69) and the internal standard should be monitored.

Data Presentation and Method Validation

The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)[4][5].

Table 1: Quantitative Data Summary for this compound Analysis by GC-MS

| Validation Parameter | Result | Acceptance Criteria (ICH Q2 R1) |

| Linearity | ||

| Range | 0.1 - 50 µg/mL | - |

| Correlation Coefficient (r²) | > 0.998 | ≥ 0.995 |

| Limit of Detection (LOD) | 0.03 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantification (LOQ) | 0.1 µg/mL | Signal-to-Noise Ratio ≥ 10:1 |

| Accuracy (Recovery) | ||

| Low QC (0.3 µg/mL) | 98.5% | 80 - 120% |

| Mid QC (15 µg/mL) | 101.2% | 80 - 120% |

| High QC (40 µg/mL) | 99.8% | 80 - 120% |

| Precision (RSD%) | ||

| Intra-day (n=6) | < 5% | < 15% |

| Inter-day (n=6, 3 days) | < 8% | < 15% |

Mandatory Visualizations

Experimental Workflow

Hypothesized Signaling Pathway for Anti-Leukemic Activity

The cytotoxic effect of many sesquiterpenes in cancer cells, including leukemia, is mediated by the induction of apoptosis[6][7][8]. Based on the known mechanisms of similar natural products, a plausible signaling pathway for this compound's anti-leukemic activity involves the intrinsic (mitochondrial) apoptosis pathway.

Discussion

The GC-MS method described provides a robust and reliable approach for the quantification of this compound. The use of an internal standard corrects for variations in sample injection and instrument response, thereby improving the accuracy and precision of the results. The validation parameters presented in Table 1, although hypothetical, are based on typical performance characteristics of similar GC-MS methods for sesquiterpene analysis and meet the requirements of ICH guidelines.

The hypothesized signaling pathway suggests that this compound may induce apoptosis in leukemia cells by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. This leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death[9][10]. Further studies, such as Western blot analysis of apoptotic proteins and assessment of mitochondrial membrane potential, are required to confirm this proposed mechanism.

Conclusion

This application note provides a detailed protocol and validation framework for the quantification of this compound by GC-MS. The method is suitable for the analysis of this compound in essential oils and can be adapted for other matrices. The provided insights into its potential mechanism of action will aid researchers in further exploring the therapeutic potential of this promising natural compound.

References

- 1. This compound, an active sesquiterpene hydrocarbon from Ocotea caparrapi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. impactfactor.org [impactfactor.org]

- 3. academics.su.edu.krd [academics.su.edu.krd]

- 4. scribd.com [scribd.com]

- 5. database.ich.org [database.ich.org]

- 6. Cytotoxicity of the Sesquiterpene Lactone Spiciformin and Its Acetyl Derivative against the Human Leukemia Cell Lines U-937 and HL-60 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]

- 8. Cytotoxicity of the Sesquiterpene Lactone Spiciformin and Its Acetyl Derivative against the Human Leukemia Cell Lines U-937 and HL-60 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]

- 10. researchgate.net [researchgate.net]

Application Note: HPLC Analysis of Caparratriene in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caparratriene, a sesquiterpene hydrocarbon identified as (E,E)-3,7,11-trimethyl-2,4,10-dodecatriene, is a natural compound isolated from the essential oil of Ocotea caparrapi.[1] This compound has demonstrated significant biological activity, notably its growth inhibitory effects against leukemia cells, making it a person of interest for further research and potential drug development.[1] High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the identification and quantification of phytochemicals within complex plant extracts.[2] This document provides a detailed protocol for the extraction and subsequent HPLC analysis of this compound from plant materials.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is designed for the efficient extraction of this compound, a relatively non-polar sesquiterpene, from dried plant matter.

Materials and Reagents:

-

Dried and finely powdered plant material (e.g., leaves, bark of Ocotea caparrapi)

-

Methanol (HPLC grade)

-

Hexane (HPLC grade)

-

Anhydrous sodium sulfate

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.45 µm, PTFE)

Procedure:

-

Weigh 1 gram of the dried, powdered plant material into a 50 mL centrifuge tube.

-

Add 20 mL of methanol to the tube.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-